Lincomycin hydrochloride
Overview
Description
Lincomycin hydrochloride: is a lincosamide antibiotic derived from the soil bacterium Streptomyces lincolnensis. It was first isolated in Lincoln, Nebraska, and has been used primarily for the treatment of serious bacterial infections caused by susceptible strains of streptococci, pneumococci, and staphylococci . This compound is particularly useful in patients who are allergic to penicillins or when penicillin is deemed inappropriate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lincomycin hydrochloride is produced through the fermentation of Streptomyces lincolnensis. The fermentation broth is then subjected to various purification processes to isolate the antibiotic. The chemical structure of lincomycin consists of an unusual amino acid, trans-N-methyl-4-n-propylhygric acid, linked via a peptide bond with the sugar methylthiolincosamide .
Industrial Production Methods: In industrial settings, this compound is prepared by heating water for injection to 55-65°C and dissolving the raw powder of this compound. The pH is regulated using anhydrous sodium bicarbonate, and ethylenediaminetetraacetic acid-disodium is added. The solution is then filtered, filled under a class-100 environment, and sterilized twice at 100-105°C .
Chemical Reactions Analysis
Types of Reactions: Lincomycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Lincomycin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve reagents like thionyl chloride to replace specific functional groups.
Major Products: The major products formed from these reactions include derivatives of lincomycin with modified functional groups, such as clindamycin, which is derived by replacing the 7-hydroxy group with a chlorine atom .
Scientific Research Applications
Chemistry: Lincomycin hydrochloride is used in the synthesis of various derivatives for research purposes. Its unique structure makes it a valuable compound for studying antibiotic resistance mechanisms and developing new antibiotics .
Biology: In biological research, this compound is used to study the effects of antibiotics on bacterial protein synthesis. It serves as a model compound for understanding the interactions between antibiotics and bacterial ribosomes .
Medicine: Clinically, this compound is used to treat serious bacterial infections, particularly in patients who cannot tolerate penicillins. It is effective against Gram-positive cocci and bacilli, as well as some Gram-negative cocci and anaerobic bacteria .
Industry: In the pharmaceutical industry, this compound is used in the formulation of various antibiotic medications. It is also employed in the development of drug delivery systems, such as in situ forming gels for localized treatment of infections .
Mechanism of Action
Lincomycin hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S bacterial ribosomal subunit, preventing the binding of aminoacyl-tRNA to the ribosome and thus inhibiting peptide bond formation . This action effectively halts bacterial growth and replication, making it a potent antibiotic against susceptible bacterial strains .
Comparison with Similar Compounds
Clindamycin: A semisynthetic derivative of lincomycin, clindamycin is more potent and has a broader spectrum of activity.
Erythromycin: Although not a lincosamide, erythromycin shares a similar mechanism of action by inhibiting bacterial protein synthesis.
Uniqueness: Lincomycin hydrochloride is unique due to its specific structure and the presence of the unusual amino acid trans-N-methyl-4-n-propylhygric acid. Its effectiveness against certain Gram-positive and anaerobic bacteria, along with its utility in patients allergic to penicillins, distinguishes it from other antibiotics .
Properties
IUPAC Name |
N-[2-hydroxy-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUMFISTNHIPTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859-18-7 | |
Record name | Lincomycin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70731 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.